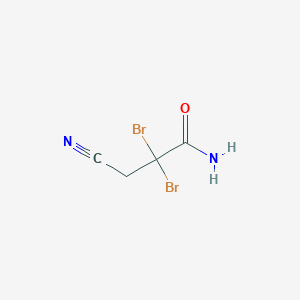

2,2-Dibromo-3-cyanopropionamide

Description

BenchChem offers high-quality 2,2-Dibromo-3-cyanopropionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibromo-3-cyanopropionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dibromo-3-cyanopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2O/c5-4(6,1-2-7)3(8)9/h1H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBZPKXXHILCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(=O)N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474385 | |

| Record name | 2,2-Dibromo-3-cyanopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143111-81-3 | |

| Record name | 2,2-Dibromo-3-cyanopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dibromo-3-cyanopropionamide (DBNPA)

Introduction: Understanding the Role and Relevance of DBNPA

2,2-Dibromo-3-cyanopropionamide, commonly known as DBNPA, is a broad-spectrum biocide recognized for its rapid-acting antimicrobial properties.[1] Its efficacy at low concentrations and, critically, its rapid degradation into less harmful substances, make it a compound of significant interest in numerous industrial and pharmaceutical applications.[2] DBNPA is utilized in industrial water treatment, paper manufacturing, and as a preservative in various formulations like coatings, glues, and oil recovery systems.[1]

A thorough understanding of its physicochemical properties is paramount for formulation scientists, analytical chemists, and toxicologists. These properties govern its behavior in different environments, dictate its stability and degradation pathways, inform the development of analytical methods, and are crucial for assessing its environmental fate and potential toxicological profile. This guide provides a detailed examination of these core properties, offering both established data and the scientific rationale behind the methodologies used for their determination.

Section 1: Core Molecular and Physical Characteristics

DBNPA is a white to off-white crystalline solid with a mild antiseptic odor.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-Dibromo-2-cyanoacetamide | [1] |

| Synonyms | DBNPA, 2,2-Dibromo-3-nitrilopropionamide | [1] |

| CAS Number | 10222-01-2 | [1] |

| Molecular Formula | C₃H₂Br₂N₂O | [1] |

| Molar Mass | 241.87 g/mol | [1] |

| Melting Point | 122-126 °C | [1] |

| Boiling Point | Decomposes at 190 °C | [1] |

| Vapor Pressure | 9.0 x 10⁻⁴ mm Hg at 25 °C | [1] |

| pKa (Predicted) | 11.72 ± 0.50 | [3] |

| LogP (Octanol/Water) | 0.80 (at pH 7) | [1] |

Section 2: Solubility Profile

The solubility of DBNPA is a critical factor in its formulation and application. While only slightly soluble in water, it exhibits significantly higher solubility in various organic solvents. This characteristic is exploited in commercial formulations, which often use glycols as a carrier to create stable, concentrated solutions.[2]

| Solvent | Solubility ( g/100 mL at 25 °C) | Source(s) |

| Water | 1.5 | [1] |

| Acetone | 35 | [1] |

| Ethanol | 25 | [1] |

| Polyethylene Glycol | Soluble | [2] |

Experimental Protocol: Determination of Water Solubility (Flask Method)

This protocol is based on the principles of the OECD Guideline 105 for determining water solubility.[4] The flask method is a straightforward and reliable approach for compounds like DBNPA.

Causality and Rationale: The choice of the flask method is based on its simplicity and suitability for solid compounds. The experiment is conducted at a controlled temperature as solubility is temperature-dependent. Multiple sampling times are necessary to ensure that equilibrium has been reached, a key aspect of a self-validating protocol. Analysis via a validated HPLC method ensures accurate quantification.

Caption: Workflow for determining the water solubility of DBNPA.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid DBNPA to several flasks containing purified water. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or stirrer in a constant temperature bath (e.g., 25 °C). Allow the flasks to equilibrate for different time periods (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection: After the respective equilibration time, cease agitation and allow the solid to settle.

-

Phase Separation: Carefully take an aliquot from the clear aqueous phase. It is critical to avoid transferring any solid particles. This is best achieved by centrifugation followed by filtration through a 0.45 µm filter compatible with the aqueous matrix.

-

Quantification: Analyze the concentration of DBNPA in the filtrate using a validated analytical method, such as HPLC-UV.

-

Validation: The solubility is determined to be the mean concentration from flasks where the concentration values from at least two successive time points are within experimental error, confirming that equilibrium has been established.

Section 3: Chemical Stability and Degradation Pathways

A defining characteristic of DBNPA is its inherent instability in aqueous environments, which is both a practical advantage (preventing environmental persistence) and a critical consideration for formulation and storage.[2] Degradation proceeds primarily through two pathways: hydrolysis and photodegradation.

3.1 Hydrolytic Degradation: The Influence of pH

DBNPA's degradation in water is highly dependent on pH.[5] The molecule is relatively stable under acidic conditions but hydrolyzes rapidly as the pH becomes neutral or alkaline.[2] This is a crucial consideration for its use in industrial water systems, where the pH can vary.

-

Acidic Conditions (pH < 7): DBNPA is most stable. At pH 4.6, it is considered relatively stable, though degradation can still occur, especially in complex matrices.[5]

-

Neutral to Alkaline Conditions (pH ≥ 7): The rate of hydrolysis increases significantly with increasing pH.[2] This rapid breakdown is key to its non-persistent nature after its biocidal action is complete.

The hydrolysis mechanism involves nucleophilic substitution, where the electrophilic bromine atoms are displaced.[1] The degradation products also vary with pH:

-

At pH 5 , the primary degradation product is dibromoacetic acid .[1]

-

At pH 7 and 9 , the major degradation product is dibromoacetonitrile .[1]

Caption: pH-dependent hydrolysis pathways of DBNPA.

3.2 Photodegradation

DBNPA is susceptible to degradation upon exposure to light, particularly UV radiation.[2] This is an important environmental fate process. When handling DBNPA solutions in the laboratory, care should be taken to use opaque containers or protect samples from light to prevent artificially rapid degradation and ensure accurate analysis.[5]

Section 4: Analytical Methodologies for Quantification

Accurate quantification of DBNPA is essential for efficacy studies, quality control, and environmental monitoring. Due to its instability in aqueous and complex matrices, robust analytical methods are required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for this purpose.[5][6]

Protocol: Quantification of DBNPA by LC-MS/MS

This protocol is adapted from the methodology described by Gibbard et al. (2022) for the analysis of DBNPA.[5][6][7]

Causality and Rationale:

-

Mobile Phase: A gradient elution with methanol and water, both containing formic acid, is used. Formic acid aids in the ionization of the analyte for mass spectrometry.

-

Stationary Phase: A C18 column is a standard choice for reversed-phase chromatography, suitable for retaining a moderately polar molecule like DBNPA.

-

Detection: Mass spectrometry provides high selectivity and sensitivity. Monitoring multiple ions corresponding to the different bromine isotopes of the [M-H]⁻ adduct provides definitive identification and confirmation.

-

Self-Validation: The protocol's integrity relies on a multi-point calibration curve with a high correlation coefficient (r² > 0.99) and the analysis of spiked samples to determine accuracy and recovery.

Caption: Experimental workflow for the analysis of DBNPA by LC-MS/MS.

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of DBNPA in a 50/50 methanol/water mixture. Due to DBNPA's instability in purely aqueous solutions, the use of an organic co-solvent is critical.

-

Create a series of calibration standards (e.g., 2 to 25 ppm) by diluting the stock solution.

-

Prepare unknown samples by diluting them in the same 50/50 methanol/water mixture to fall within the calibration range.

-

-

Chromatographic Conditions:

-

HPLC System: A system equipped with a binary pump, autosampler, and column oven.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in methanol.

-

Flow Rate: ~0.9 mL/min.

-

Gradient: A suitable gradient program to ensure separation from matrix components (e.g., starting at 5% B, ramping up to 40-60% B).

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the deprotonated molecular ions [M-H]⁻. Given the isotopic signature of bromine, monitoring for m/z 238.8 (no ⁸¹Br), 240.8 (one ⁸¹Br), and 242.8 (two ⁸¹Br) provides high confidence in identification.

-

-

Analysis and Validation:

-

Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with r² ≥ 0.99 is required.

-

Quantify the DBNPA concentration in the unknown samples using the calibration curve.

-

Perform spike-recovery experiments in the sample matrix to assess method accuracy and potential matrix effects. Recoveries should typically be within 90-110%.[6]

-

Section 5: Spectroscopic Data

Spectroscopic data is fundamental for the structural confirmation and identification of DBNPA.

-

Mass Spectrometry (MS): In GC-MS analysis, the top three peaks by m/z are typically observed at 44, 199, and 197, which can be used for library matching and identification.[1]

-

Infrared Spectroscopy (IR): IR spectra of DBNPA are available and have been obtained using techniques such as KBr wafer, Attenuated Total Reflectance (ATR), and vapor phase analysis.[1] Key characteristic peaks would include those for the N-H stretch of the amide, the C≡N stretch of the nitrile, and the C=O stretch of the amide. Detailed peak assignments are not widely available in public literature but are essential for definitive structural confirmation.

References

-

ChemBK. 2,2-Dibromo-3-Nitrilo propionamide. [Online] Available at: [Link]

-

PubChem. 2,2-Dibromo-3-nitrilopropionamide. [Online] Available at: [Link]

-

Gibbard, R. J., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. World Journal of Microbiology and Biotechnology, 38(82). [Online] Available at: [Link]

-

Ataman Kimya. DBNPA. [Online] Available at: [Link]

-

ResearchGate. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Online] Available at: [Link]

-

The Good Scents Company. 2,2-dibromo-3-nitrilopropionamide. [Online] Available at: [Link]

-

ResearchGate. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts (alternative link). [Online] Available at: [Link]

- Google Patents. (1981). EP0029567A1 - Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions.

-

AERU. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603). [Online] Available at: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Online] Available at: [Link]

Sources

- 1. 2,2-Dibromo-3-nitrilopropionamide | C3H2Br2N2O | CID 25059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dupont.com [dupont.com]

- 3. chembk.com [chembk.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2,2-Dibromo-3-cyanopropionamide (DBNPA) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in the Application of DBNPA

2,2-Dibromo-3-cyanopropionamide, commonly known as DBNPA, is a broad-spectrum biocide with extensive applications in industrial water treatment, paper manufacturing, and as a preservative in various formulations.[1] Its efficacy is intrinsically linked to its ability to be effectively delivered and dispersed within a given system, a characteristic governed by its solubility. For researchers and formulation scientists, a thorough understanding of DBNPA's solubility profile in a range of common laboratory solvents is paramount for developing stable, effective, and commercially viable products.

This in-depth technical guide provides a comprehensive overview of the solubility of DBNPA, moving beyond a simple tabulation of data to offer insights into the underlying chemical principles and practical methodologies for its determination. As a self-validating system of protocols and data, this guide is designed to empower scientists to make informed decisions in their experimental design and product development endeavors.

The Chemical and Physical Profile of DBNPA

DBNPA is a white to off-white crystalline solid with a mild antiseptic odor.[2] Its molecular structure, featuring two bromine atoms and a cyano group, contributes to its high reactivity and broad-spectrum antimicrobial activity.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₃H₂Br₂N₂O |

| Molecular Weight | 241.87 g/mol [2] |

| Melting Point | 122-126 °C[2] |

| Appearance | White to off-white crystalline solid[2] |

DBNPA's stability is pH-dependent; it is more stable under acidic conditions and hydrolyzes in alkaline environments.[3] This characteristic is a crucial consideration when selecting solvent systems and formulating end-use products.

Quantitative Solubility of DBNPA in Common Solvents

The solubility of DBNPA varies significantly across different solvent classes, a reflection of its molecular structure which incorporates both polar (amide and cyano groups) and nonpolar (brominated carbon) characteristics. The following table summarizes the available quantitative solubility data for DBNPA in a range of common laboratory solvents at ambient temperature (approximately 25 °C).

| Solvent | Chemical Class | Solubility ( g/100 g or g/100 mL) | Reference |

| Water | Protic, Polar | 1.5 | [2] |

| Acetone | Aprotic, Polar | 35 | [2] |

| Ethanol | Protic, Polar | 25 | [2] |

| Dimethylformamide (DMF) | Aprotic, Polar | 120 | [4] |

| Polyethylene Glycol (PEG 200) | Polymer, Polar | 120 | [5] |

Qualitative Solubility Insights

-

Benzene: Soluble[3]

-

Methanol: Slightly soluble

-

Dimethyl Sulfoxide (DMSO): Sparingly soluble

It is important to note that for solvents such as isopropanol, acetonitrile, ethyl acetate, toluene, and hexane , while DBNPA is expected to exhibit some degree of solubility based on general chemical principles, specific quantitative data is not widely reported. For applications requiring these solvents, experimental determination of solubility is strongly recommended.

Experimental Determination of DBNPA Solubility: A Validated Approach

To ensure accuracy and reproducibility in solubility measurements, standardized methodologies are essential. This section provides detailed, step-by-step protocols for determining the solubility of DBNPA in both aqueous and organic solvents.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of DBNPA.

Protocol 1: Determination of Aqueous Solubility (Adapted from OECD Guideline 105 - Flask Method)

The "Flask Method," as described in the OECD Guideline 105, is a robust procedure for determining the water solubility of substances.

Principle: A supersaturated solution of DBNPA in water is prepared and allowed to equilibrate. The concentration of DBNPA in the saturated aqueous phase is then determined analytically.

Step-by-Step Methodology:

-

Vessel Preparation: Utilize three clean glass vessels with stoppers.

-

Sample Preparation: Add an excess amount of solid DBNPA to each vessel. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of deionized water to each vessel.

-

Equilibration: Tightly stopper the vessels and place them in a constant temperature water bath or incubator, maintained at the desired temperature (e.g., 25 °C). Agitate the mixtures using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vessels to stand in the constant temperature environment for at least 24 hours to allow for the settling of undissolved solids.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant of each vessel. It is critical to avoid disturbing the sediment. The sample may be further clarified by centrifugation at the test temperature.

-

Quantification: Analyze the concentration of DBNPA in each sample using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

Data Analysis: The average of the concentrations from the three vessels is taken as the water solubility of DBNPA at the specified temperature.

Protocol 2: Determination of Solubility in Organic Solvents (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the solubility of a compound in a variety of solvents.

Principle: An excess of the solid solute is equilibrated with the solvent, and the concentration of the dissolved solute in the resulting saturated solution is measured.

Step-by-Step Methodology:

-

Solvent Selection: Choose the desired organic solvent(s) for testing. Ensure the solvent is of high purity.

-

Sample Preparation: Into a series of vials or flasks, add a pre-weighed amount of the selected solvent.

-

Solute Addition: Add an excess of solid DBNPA to each vial. A good starting point is to add an amount that is visibly in excess of what is expected to dissolve.

-

Equilibration: Seal the vials and place them in a shaker or on a stirrer plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24-72 hours). It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the constant temperature to allow the excess solid to settle. For many organic solvents, centrifugation at the test temperature is the most effective method for phase separation. Alternatively, filtration through a solvent-compatible filter (e.g., PTFE) can be used.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Due to the high solubility of DBNPA in many organic solvents, it will likely be necessary to perform a serial dilution of the supernatant with the pure solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of DBNPA in the diluted samples using a validated analytical method such as HPLC-MS.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of DBNPA in the specific organic solvent at the test temperature.

Analytical Quantification of DBNPA

Accurate quantification of DBNPA in saturated solutions is critical for reliable solubility data. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly specific and sensitive method for this purpose.

Illustrative HPLC-MS Method

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of methanol and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is often effective.

-

Detection: Mass spectrometry provides high selectivity and sensitivity for DBNPA detection.

Note: The specific gradient, flow rate, and MS parameters should be optimized for the instrument in use.

Conclusion: A Foundation for Informed Formulation

The solubility of 2,2-Dibromo-3-cyanopropionamide is a multifaceted property that is critical to its effective application. This guide has provided a comprehensive overview of its solubility in a range of common laboratory solvents, supported by detailed, actionable protocols for its experimental determination. By understanding the principles of solubility and employing validated methodologies, researchers and formulation scientists can confidently develop robust and efficacious DBNPA-based products. The data and protocols presented herein serve as a foundational resource for navigating the challenges of formulation and unlocking the full potential of this important biocide.

References

-

PubChem. 2,2-Dibromo-3-nitrilopropionamide. National Center for Biotechnology Information. [Link]

-

AERU. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603). Agriculture and Environment Research Unit. [Link]

-

AWS. BIOBROM (DBNPA) Safety Handbook. [Link]

-

OECD. (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (2022). World Journal of Microbiology and Biotechnology. [Link]

- Google Patents. CN103931610A - 20% DBNPA (2,2-dibromo-3-nitrilopropionamide)

-

Wikipedia. DBNPA. [Link]

Sources

- 1. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. 2 2-dibromo-3-nitrilo-propionamide (DBNPA) - IRO Water Treatment [irowater.com]

- 4. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 5. CN103931610A - 20% DBNPA (2,2-dibromo-3-nitrilopropionamide) water-soluble liquor and preparation method thereof - Google Patents [patents.google.com]

The Stability of 2,2-Dibromo-3-cyanopropionamide (DBNPA) in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Dibromo-3-cyanopropionamide (DBNPA) is a broad-spectrum biocide valued for its rapid antimicrobial action and fast degradation into less harmful substances. This technical guide provides a comprehensive overview of the thermal and pH stability of DBNPA in aqueous solutions. Understanding the degradation kinetics and pathways of DBNPA is critical for its effective application, formulation development, and environmental risk assessment. This document delves into the mechanisms of DBNPA degradation, presents quantitative stability data, and offers detailed protocols for conducting stability studies.

Introduction: The Chemical Profile of a Potent Biocide

2,2-Dibromo-3-cyanopropionamide, a brominated acetamide, is a fast-acting, non-oxidizing biocide effective against a wide range of microorganisms, including bacteria, fungi, and algae.[1] Its biocidal efficacy stems from the electrophilic nature of its bromine atoms, which readily react with nucleophilic components of microbial cells, such as sulfhydryl groups in proteins, leading to the disruption of essential metabolic processes and rapid cell death.[2]

A key characteristic of DBNPA is its designed instability in aqueous environments, which minimizes its environmental persistence.[1] The degradation of DBNPA is primarily influenced by pH, temperature, and the presence of nucleophiles. A thorough understanding of these factors is paramount for optimizing its use, ensuring product shelf-life, and predicting its environmental fate.

The Influence of pH on DBNPA Stability and Degradation Pathways

The stability of DBNPA is highly dependent on the pH of the aqueous solution. Generally, DBNPA is more stable under acidic conditions and degrades rapidly as the pH becomes neutral to alkaline. The degradation follows first-order kinetics, and the half-life of DBNPA decreases significantly with increasing pH.[1]

pH-Dependent Degradation Kinetics

The rate of DBNPA hydrolysis accelerates as the pH increases. This is a critical consideration for its application in various aqueous systems. The following table summarizes the approximate half-life of DBNPA at different pH values:

| pH | Approximate Half-Life | Reference |

| 5 | 67 days | |

| 7 | 63 hours | |

| 8 | 2 hours | |

| 9 | 73 minutes |

Note: These values are approximate and can be influenced by temperature and the presence of other substances in the solution.

pH-Dependent Degradation Pathways and Products

The degradation pathway of DBNPA is also dictated by the pH of the solution, leading to different primary degradation products.

-

Under Acidic Conditions (pH < 7): Hydrolysis of the nitrile group is favored, leading to the formation of 2,2-dibromo-3-carbamoylpropionic acid, which can further degrade.

-

Under Neutral to Alkaline Conditions (pH ≥ 7): The molecule is more susceptible to nucleophilic attack and rearrangement. The primary degradation pathway involves the hydrolysis of the amide group and debromination.

The major degradation products identified at different pH values are:

-

At pH 5: The primary degradation product is dibromoacetic acid (DBAA) .

-

At pH 7 and 9: The major degradation product is dibromoacetonitrile (DBAN) .

Further degradation of these intermediates can lead to the formation of less toxic compounds such as cyanoacetic acid, malonic acid, bromide ions, and ammonia.

}

DBNPA degradation pathways at different pH values.

The Impact of Temperature on DBNPA Stability

Temperature is another critical factor that significantly influences the degradation rate of DBNPA. As with most chemical reactions, an increase in temperature accelerates the degradation of DBNPA, regardless of the pH.

Thermal Degradation Kinetics

k = A e-Ea/RT

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

To determine the activation energy for DBNPA degradation, one would need to measure the degradation rate constant at several different temperatures and plot ln(k) versus 1/T. The slope of this plot would be -Ea/R. A study on the degradation of DBNPA in whole stillage at 15°C determined a first-order rate coefficient of 0.0081 min⁻¹, corresponding to a half-life of approximately 85 minutes.[3] This highlights the combined effect of temperature and the presence of nucleophiles on accelerating degradation.

Accelerated Stability Testing

For practical purposes, accelerated stability testing is often employed to predict the long-term stability of a product. A common protocol for biocides involves storing the product at an elevated temperature for a defined period. For instance, the OECD Test Guideline No. 113 suggests an accelerated storage test where the substance is stored at 54-55°C for 14 days.[4] The stability is then assessed by analyzing the concentration of the active ingredient before and after storage. A decrease of more than 5% in the active substance content may indicate instability at room temperature over a longer period.[4]

Experimental Protocols for DBNPA Stability Assessment

A robust and validated analytical method is essential for accurately determining the stability of DBNPA in aqueous solutions. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.

Analytical Method: LC/MS/MS for DBNPA Quantification

The following method is based on a validated procedure for the quantification of DBNPA.[3]

-

Instrumentation: HPLC system with a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% (v/v) formic acid in water

-

B: 0.1% (v/v) formic acid in methanol

-

-

Gradient Elution: A typical gradient could be:

-

0-10 min: 5% to 25% B

-

10-17 min: Hold at 25% B

-

17-21 min: 25% to 40% B

-

Followed by a re-equilibration step.

-

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 40°C

-

Detection: Mass spectrometer in negative ion mode, monitoring the m/z transitions for DBNPA (e.g., monitoring for the bromide isotopes).

Protocol for a pH-Dependent Stability Study

This protocol outlines the steps to assess the stability of DBNPA at different pH values.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

-

Preparation of DBNPA Stock Solution: Prepare a concentrated stock solution of DBNPA in a suitable solvent in which it is stable (e.g., a 50/50 methanol/water mixture).[3]

-

Sample Preparation: Spike the DBNPA stock solution into each buffer solution to achieve a known initial concentration (e.g., 10 ppm). Prepare triplicate samples for each pH and time point.

-

Incubation: Store the prepared samples in a temperature-controlled environment (e.g., 25°C) and protect them from light to prevent photodegradation.

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours for pH 7 and 9; and at longer intervals for pH 4).

-

Sample Analysis: At each time point, quench the degradation reaction if necessary (e.g., by acidification) and analyze the concentration of DBNPA using the validated LC/MS/MS method described above.

-

Data Analysis: Plot the concentration of DBNPA versus time for each pH. Determine the degradation rate constant (k) and the half-life (t1/2) by fitting the data to a first-order decay model: ln[DBNPA]t = ln[DBNPA]0 - kt.

}

Workflow for a pH-dependent stability study of DBNPA.

Protocol for a Thermal Stability Study

This protocol is designed to assess the stability of DBNPA at different temperatures.

-

Solution Preparation: Prepare a solution of DBNPA in a buffered aqueous solution at a pH where it has moderate stability (e.g., pH 5 or 6) to focus on the effect of temperature.

-

Temperature Conditions: Set up temperature-controlled environments at a range of temperatures (e.g., 25°C, 40°C, 50°C, and 60°C).

-

Sample Incubation: Place triplicate samples of the DBNPA solution at each temperature.

-

Time Points: Collect samples at appropriate time intervals for each temperature. The sampling frequency should be higher for higher temperatures.

-

Sample Analysis: Analyze the concentration of DBNPA in each sample using the validated LC/MS/MS method.

-

Data Analysis:

-

For each temperature, determine the first-order degradation rate constant (k).

-

Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is in Kelvin).

-

Determine the activation energy (Ea) from the slope of the Arrhenius plot (Slope = -Ea/R).

-

Mechanistic Insights into DBNPA Degradation

The degradation of DBNPA in aqueous solutions proceeds through several key reaction mechanisms.

Hydrolysis of the Amide and Nitrile Groups

Both the amide and nitrile functional groups in DBNPA are susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Amide Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[6] This ultimately leads to the formation of a carboxylic acid and ammonia.

-

Nitrile Hydrolysis: The hydrolysis of the nitrile group can also occur under both acidic and basic conditions, typically requiring heat.[7] This reaction proceeds through an amide intermediate to form a carboxylic acid.

Nucleophilic Attack and Debromination

The two bromine atoms on the alpha-carbon make this carbon atom highly electrophilic. This makes DBNPA susceptible to attack by nucleophiles, which can be present in the aqueous matrix. This is a key mechanism for its biocidal activity and also contributes to its degradation. The reaction with nucleophiles can lead to the displacement of one or both bromine atoms.

Conclusion and Future Perspectives

The stability of 2,2-Dibromo-3-cyanopropionamide in aqueous solutions is a complex interplay of pH and temperature. Its rapid degradation under neutral to alkaline conditions is a desirable trait for minimizing environmental impact, but it also presents challenges for formulation and application. A thorough understanding of its degradation kinetics and pathways is essential for developing stable formulations and for predicting its efficacy and environmental fate under various conditions.

Future research should focus on elucidating the precise degradation kinetics of DBNPA under a wider range of temperatures to establish a robust Arrhenius model. Furthermore, a detailed investigation into the degradation of DBNPA in complex matrices, such as those encountered in pharmaceutical or industrial applications, would provide valuable insights for its practical use.

References

-

Ataman Kimya. (n.d.). DBNPA. Retrieved from [Link]

-

ResearchGate. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DBNPA. Retrieved from [Link]

-

Wikipedia. (n.d.). DBNPA. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dibromo-3-nitrilopropionamide. Retrieved from [Link]

-

National Institutes of Health. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

-

ICH. (2023). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

-

YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

-

YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]

-

Analytice. (2021). Selection test for air stability and thermal stability according to OECD test no. 113. Retrieved from [Link]

-

Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

-

Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Key Chemical Reactions of 2,2-Dibromo-3-cyanopropionamide (DBNPA)

Abstract

2,2-Dibromo-3-cyanopropionamide (DBNPA) is a potent, broad-spectrum biocide characterized by its rapid antimicrobial action and fast degradation profile. This technical guide provides an in-depth exploration of the core chemical reactions that govern the efficacy and environmental fate of DBNPA. We will delve into its synthesis, the mechanisms of its primary degradation pathways—hydrolysis, reaction with nucleophiles, and photolysis—and its biocidal mode of action. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of DBNPA's chemical behavior, whether for application in industrial processes, environmental impact assessment, or for evaluating its potential interactions within pharmaceutical manufacturing contexts.

Introduction to 2,2-Dibromo-3-cyanopropionamide (DBNPA)

DBNPA, chemically known as 2,2-dibromo-2-cyanoacetamide, is a white to off-white crystalline solid. Its high reactivity stems from the electron-deficient carbon atom bonded to two bromine atoms and a cyano group, making it a strong electrophile susceptible to nucleophilic attack. This inherent reactivity is the basis for both its potent biocidal activity and its rapid degradation in aqueous environments.

Primarily utilized as a non-oxidizing biocide, DBNPA finds extensive application in industrial water treatment systems, paper manufacturing, and as a preservative in coatings, adhesives, and metalworking fluids. Its ability to quickly eliminate a wide range of microorganisms, followed by its rapid breakdown into less harmful substances, makes it an effective and environmentally conscious choice in many applications.

For professionals in drug development and pharmaceutical manufacturing, understanding the chemistry of DBNPA is crucial. While not typically used as a preservative in final drug products for human consumption, its use in sanitizing water systems and manufacturing equipment presents a need to understand its reactivity profile to prevent any potential interaction with active pharmaceutical ingredients (APIs) or excipients.

Synthesis of DBNPA

The commercial production of DBNPA is primarily achieved through the bromination of cyanoacetamide. This process can be carried out in an aqueous medium or in a glycol-based solvent system.

Bromination of Cyanoacetamide

A common and efficient method for synthesizing DBNPA involves the direct bromination of cyanoacetamide. The reaction can be performed using elemental bromine, often in conjunction with an oxidizing agent like sodium hypochlorite or a bromate salt to regenerate bromine from the hydrobromic acid byproduct, thereby improving atom economy.

A patented method describes an in-situ synthesis where cyanoacetamide is first formed by the ammonolysis of an alkyl cyanoacetate in a glycol solvent. The resulting solution is then treated with a mixture of bromine and an alkali metal bromate to produce DBNPA.

Reaction Scheme:

-

Step 1 (optional, in-situ): NC-CH₂-COOR + NH₃ → NC-CH₂-CONH₂ + ROH

-

Step 2: 3 NC-CH₂-CONH₂ + 3 Br₂ + NaBrO₃ → 3 NC-C(Br)₂-CONH₂ + NaBr + 3 H₂O

The reaction is exothermic and typically conducted at controlled temperatures (10-40°C) to prevent decomposition of the product. The pH is also a critical parameter, with acidic conditions (pH 1-3.5) favoring a rapid and efficient reaction.

Core Chemical Reactions and Degradation Pathways

The utility of DBNPA is intrinsically linked to its rapid degradation, which minimizes its environmental persistence. The principal degradation pathways are hydrolysis, reaction with nucleophiles, and photolysis.

Hydrolysis

DBNPA's stability in aqueous solutions is highly dependent on pH. Under neutral to alkaline conditions, it undergoes rapid hydrolysis via nucleophilic substitution, where water or hydroxide ions attack the electrophilic carbon center, displacing the bromide ions. The reaction proceeds significantly faster as the pH increases.

Mechanism of Hydrolysis:

The hydrolysis of DBNPA is a stepwise process. In alkaline conditions, the initial attack by a hydroxide ion leads to the displacement of a bromide ion, forming an intermediate which can then undergo further reactions. The presence of two bromine atoms on the same carbon makes the first substitution favorable, and the resulting monobromo intermediate is also reactive.

Caption: Simplified DBNPA hydrolysis pathways under different pH conditions.

Under acidic conditions (pH < 7), the hydrolysis rate is considerably slower. The primary degradation product at pH 5 is dibromoacetic acid (DBAA). As the pH increases to 7 and 9, the dominant degradation product becomes dibromoacetonitrile (DBAN). Further degradation of these intermediates leads to the formation of smaller molecules such as bromoacetamide, bromoacetic acid, 2-cyanoacetamide, and ultimately oxalic acid, ammonia, carbon dioxide, and bromide ions.

Quantitative Data on Hydrolysis:

The rate of hydrolysis follows first-order kinetics. The table below summarizes the reported half-life of DBNPA at various pH values.

| pH | Half-life | Reference |

| 5 | 67 days | |

| 6.0 | 155 hours | |

| 7 | 24 hours | |

| 7.3 | 8.8 hours | |

| 8 | 2 hours | |

| 8.9 | 0.34 hours (20.4 min) | |

| 9 | 15 minutes |

Reaction with Nucleophiles

The primary mechanism of DBNPA's biocidal action is its rapid and irreversible reaction with nucleophilic species within microbial cells, particularly sulfur-containing molecules like cysteine and glutathione. This reaction inactivates essential enzymes and disrupts cellular processes, leading to rapid cell death.

Mechanism of Thiolysis (Reaction with Sulfur Nucleophiles):

The reaction with a thiol (R-SH) proceeds via a nucleophilic substitution, where the thiolate anion (R-S⁻) acts as the nucleophile, attacking the electrophilic carbon of DBNPA and displacing a bromide ion. This forms a thioether linkage.

Caption: Reaction of DBNPA with a thiol nucleophile.

This reaction is significantly faster than hydrolysis, especially at near-neutral pH where a sufficient concentration of the more nucleophilic thiolate anion exists. This high reactivity towards thiols is key to its efficacy as a biocide.

DBNPA is also deactivated by reducing agents such as sodium bisulfite, which is a strong nucleophile. This is an important consideration in applications where reducing agents may be present, as a higher concentration of DBNPA may be required to overcome this deactivation.

Photolysis

DBNPA is susceptible to degradation upon exposure to ultraviolet (UV) light. This photodegradation can be a significant pathway for its decomposition in environments exposed to sunlight. The process is thought to involve the homolytic cleavage of the carbon-bromine bond, generating highly reactive radical species. These radicals can then participate in a variety of secondary reactions, leading to the breakdown of the molecule.

The degradation of DBNPA is significantly accelerated in the presence of UV light compared to in the dark. Photodegradation can lead to the formation of various byproducts, including monobromonitrilopropionamide (MBNPA) and nitrilopropionamide (NPA).

Analytical Methodologies

Accurate quantification of DBNPA and its degradation products is essential for efficacy studies, environmental monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

HPLC-UV Method

A common method for the analysis of DBNPA involves reverse-phase HPLC with UV detection. DBNPA exhibits a UV absorbance maximum that allows for its sensitive detection.

LC-MS/MS Method

For more complex matrices where interfering substances may be present, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher selectivity and sensitivity.

Experimental Protocol: Analysis of DBNPA by LC-MS/MS

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in methanol.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the DBNPA.

-

Flow Rate: 0.8-1.0 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for the deprotonated DBNPA molecule, considering the isotopic pattern of bromine (e.g., m/z 238.8, 240.8, 242.8).

-

-

Sample Preparation:

-

Samples may require dilution in a suitable solvent (e.g., methanol/water) to fall within the calibration range.

-

For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

-

-

Quantification:

-

A calibration curve is constructed using standards of known DBNPA concentrations.

-

Relevance to Drug Development and Pharmaceutical Manufacturing

While DBNPA is not typically used as a preservative in finished pharmaceutical products intended for human use due to its high reactivity, its chemical properties are of interest to drug development professionals for several reasons:

-

Water System Sanitization: DBNPA is used in some industrial water systems to control microbial growth. Pharmaceutical manufacturing facilities must maintain stringent control over the microbial quality of their water systems. The potential use of biocides like DBNPA for shock-dosing or sanitization of these systems requires a thorough understanding of its degradation profile to ensure its complete removal before the water is used in production.

-

Reactivity with APIs: The high electrophilicity of DBNPA means it has the potential to react with nucleophilic functional groups present in some active pharmaceutical ingredients (APIs). Thiol groups, amines, and even some hydroxyl groups could potentially react with residual DBNPA. Therefore, validation of cleaning procedures to demonstrate the complete removal of any sanitizing agents from equipment surfaces is critical.

-

Preservative in Raw Materials: DBNPA may be used as a preservative in some industrial-grade raw materials or excipients that are not of pharmaceutical grade. It is crucial for drug manufacturers to have robust quality control measures for incoming raw materials to test for the presence of such non-approved substances.

Conclusion

2,2-Dibromo-3-cyanopropionamide is a highly effective biocide whose utility is defined by its chemical reactivity. Its electrophilic nature allows for rapid and potent antimicrobial action through reaction with cellular nucleophiles. The same reactivity, however, leads to its rapid degradation in aqueous environments via hydrolysis, reaction with other nucleophiles, and photolysis. This guide has provided a detailed overview of these key chemical reactions, offering insights into the mechanisms, kinetics, and influencing factors. For researchers and professionals in fields from industrial microbiology to pharmaceutical sciences, a thorough understanding of DBNPA's chemistry is paramount for its safe and effective application, for assessing its environmental impact, and for mitigating any potential risks in sensitive manufacturing processes.

References

-

Simpson, J. V., Wiatr, C. L., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. World Journal of Microbiology and Biotechnology, 38(5), 82. [Link]

-

ResearchGate. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

-

Ataman Kimya. DBNPA. [Link]

-

Wikipedia. DBNPA. [Link]

-

Ataman Kimya. DBNPA. [Link]

-

Van der Veen, I., Houtman, C., & de Boer, J. (2020). Impact of transformation, photodegradation and interaction with glutaraldehyde on the acute toxicity of the biocide DBNPA in cooling tower water. Environmental Science: Water Research & Technology, 6(3), 733-744. [Link]

-

U.S. Environmental Protection Agency. (2009). Final DBNPA Env Scoping Doc 11-04-09. [Link]

-

ResearchGate. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

-

Ataman Kimya. DBNPA. [Link]

-

Finucane, C. M., & P. J. De V. (2004). Kinetics and mechanism for the reaction of cysteine with hydrogen peroxide in amorphous polyvinylpyrrolidone lyophiles. Journal of pharmaceutical sciences, 93(9), 2347–2358. [Link]

-

Vedejs, E., & Little, J. (2004). Metalated nitriles: halogen-metal exchange with alpha-halonitriles. The Journal of organic chemistry, 69(4), 1144–1147. [Link]

- Google Patents. (2007).

-

Motokura, K., Fujita, N., Mori, K., & Kaneda, K. (2010). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Organic letters, 12(11), 2442–2445. [Link]

-

Finucane, C. M., & P. J. De V. (2006). Kinetics and mechanism for the reaction of cysteine with hydrogen peroxide in amorphous polyvinylpyrrolidone lyophiles. Pharmaceutical research, 23(9), 2205–2214. [Link]

-

Reddy, B. V. S., & Kumar, V. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules (Basel, Switzerland), 27(15), 4987. [Link]

-

U.S. Environmental Protection Agency. Fate, Transport and Transformation Test Guidelines OPPTS 835.2240 Photodegradation in Water. [Link]

-

Axcend. Analysis of Biocides Using Compact HPLC. [Link]

- Wink, D. A., Nims, R. W., Darbyshire, J. F., Christodoulou, D., Hanbauer, I., Cox, G. W., Laval, F., Laval, J., Cook, J. A., Krishna, M. C., DeGraff, W. G., & Mitchell, J. B. (1994).

Understanding the biocidal spectrum of 2,2-Dibromo-3-cyanopropionamide

An In-Depth Technical Guide to the Biocidal Spectrum of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)

Executive Summary

2,2-Dibromo-3-nitrilopropionamide, commonly known as DBNPA, is a potent, fast-acting, non-oxidizing biocide with a comprehensive spectrum of activity against a wide array of microorganisms.[1][2] Its efficacy stems from a unique electrophilic mechanism that rapidly and irreversibly disrupts essential metabolic functions, leading to cell death often within minutes of contact.[1] This technical guide provides an in-depth exploration of DBNPA's biocidal properties, from its core chemical characteristics and mechanism of action to its effectiveness against specific microbial challenges such as bacteria, fungi, algae, and biofilms. We will delve into the critical environmental and chemical factors that govern its performance, present validated experimental protocols for its evaluation, and discuss its environmental fate. This document is designed to serve as a foundational resource for scientific professionals seeking to understand and leverage the capabilities of DBNPA in microbial control applications.

Section 1: Introduction to 2,2-Dibromo-3-nitrilopropionamide (DBNPA)

DBNPA is a halogenated cyanoacetamide compound first synthesized in 1896, with its utility as a biocide being recognized and developed significantly by the 1970s for industrial applications.[1] It is valued for its rapid action and its ability to quickly degrade in aqueous environments, minimizing environmental persistence.[3]

Chemical and Physical Properties

The fundamental properties of DBNPA dictate its handling, formulation, and application in various systems. It is typically supplied as an off-white crystalline solid or formulated into liquid solutions for easier dosing.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2,2-Dibromo-2-cyanoacetamide | [1] |

| CAS Number | 10222-01-2 | [1] |

| Molecular Formula | C₃H₂Br₂N₂O | [1] |

| Molar Mass | 241.870 g·mol⁻¹ | [1] |

| Appearance | Off-white solid/crystalline powder | [1] |

| Melting Point | 122 to 125 °C (252 to 257 °F) | [1] |

| Solubility | Slightly soluble in water; soluble in common organic solvents |

Key Industrial Applications

The broad-spectrum efficacy and rapid-kill nature of DBNPA have led to its widespread use in numerous industrial processes where microbial growth can impede efficiency, damage products, or pose health risks. Key applications include:

-

Industrial Water Treatment: Controlling slime-forming bacteria, algae, and fungi in recirculating cooling water systems, cooling towers, and heat exchangers.[1][2][4]

-

Pulp and Paper Manufacturing: Preventing microbial slime formation on machinery, which can affect paper quality and production efficiency.[1]

-

Oil and Gas Operations: Managing microbial growth, including sulfate-reducing bacteria (SRBs), in oilfield water injection systems and drilling fluids.[1][4]

-

Membrane Systems: Used for biofouling prevention in reverse osmosis (RO), ultra-filtration, and other membrane systems.[3]

-

Preservation: Incorporated into paints, coatings, adhesives, slurries, and metalworking fluids to prevent microbial degradation.[1]

Section 2: The Core Mechanism of Biocidal Action

Understanding the mechanism of action is paramount for any application scientist. It explains not only that a biocide works, but how and why it is effective, which informs its proper application and troubleshooting. DBNPA's mechanism is distinct from oxidizing biocides like chlorine; it is a targeted chemical reaction.

A Non-Oxidizing Electrophilic Attack

DBNPA functions as a moderate electrophile.[1][5] Its primary mode of action is a rapid, irreversible reaction with nucleophilic sites within the microbial cell.[1] The process begins with the swift penetration of the cell membrane, a critical first step that is not rate-limiting.[4]

The Reaction with Thiol Groups in Cellular Proteins

Once inside the cell, DBNPA specifically targets sulfur-containing functional groups, particularly the thiol (-SH) groups found in amino acids like cysteine.[1][5] These thiol groups are essential to the structure and function of countless proteins and enzymes critical for cellular metabolism.[1] DBNPA's bromine atoms react with these nucleophilic sulfur sites, forming covalent bonds that permanently inactivate these vital molecules.[1] This disruption of enzymatic function halts key metabolic processes, including energy production.[1]

Disruption of Metabolic Pathways and Cellular Death

By inactivating a wide range of enzymes involved in redox reactions and other metabolic pathways, DBNPA effectively shuts down the cell's ability to function and generate energy.[1][4] This leads to a rapid cessation of cellular activities and, ultimately, cell death. The speed of this process is a hallmark of DBNPA, with kill times often observed within 5 to 10 minutes of exposure.[1][4]

Diagram: DBNPA's Mechanism of Action

Caption: DBNPA penetrates the cell and inactivates key enzymes, leading to metabolic collapse.

Section 3: The Broad Biocidal Spectrum of DBNPA

DBNPA exhibits efficacy against a wide range of microorganisms, making it a versatile choice for complex industrial systems where diverse microbial populations are present.[2][6]

Efficacy Against Bacteria

DBNPA is highly effective against both planktonic (free-floating) and sessile (biofilm) bacteria.

-

Gram-Negative and Gram-Positive Bacteria: It demonstrates broad-spectrum bactericidal activity.

-

Sulfate-Reducing Bacteria (SRBs): In anaerobic environments like oilfields, SRBs are a major concern due to their role in corrosion and H₂S production. DBNPA effectively controls SRBs, often at low concentrations.[4]

-

Legionella pneumophila: This pathogenic bacterium, a significant health concern in cooling towers and water systems, is effectively controlled by DBNPA.[2] Studies show that concentrations of 2-5 mg/L can achieve a 5-6 log reduction in Legionella within three hours.[4]

Efficacy Against Fungi and Yeasts

Fungal and yeast contamination can lead to blockages, corrosion, and spoilage. DBNPA is an effective fungicide and yeasticide, preventing their proliferation in susceptible systems.[1][6]

Efficacy Against Algae

Algal blooms in sunlit water systems, such as cooling tower basins, can cause significant fouling. DBNPA is a potent algicide used to control and prevent these blooms.[1][4]

Control of Biofilms: Penetration and Removal

Biofilms present a significant challenge as the extracellular polymeric substance (EPS) matrix can protect embedded microorganisms from biocides. DBNPA's chemical properties allow it to effectively penetrate this matrix and kill the underlying microbial communities.[4] Furthermore, it has demonstrated excellent performance in peeling away and removing existing biofilm deposits, cleaning surfaces and restoring system efficiency.[4][6]

Summary of Efficacy and Typical Dosage Ranges

The following table provides general dosage guidelines. It is critical to note that the optimal dose for any specific application must be determined through site-specific testing, as factors like microbial load, water chemistry, and temperature will influence efficacy.

| Application | Target Microorganism | Typical Dosage (Active Ingredient) | Source(s) |

| Industrial Cooling Water | Bacteria, Algae, Fungi | 10 - 20 mg/L (Bactericide) | [1] |

| Industrial Cooling Water | Slime (Biofilm) Removal | 30 - 50 mg/L (Slime Stripper) | [1][4] |

| Reverse Osmosis (RO) Systems | Biofilm Prevention | 10 - 30 mg/L (Intermittent) | [3] |

| Pulp & Paper Mills | Slime-forming Bacteria | Varies by system | |

| Oilfield Water Systems | Sulfate-Reducing Bacteria | 10 mg/L |

Section 4: Factors Influencing Biocidal Performance

As a Senior Application Scientist, my experience has shown that field performance is dictated by the interplay between the biocide's chemistry and the system's operational parameters. DBNPA is highly effective, but its reactivity also means it is sensitive to certain conditions.

The Critical Role of pH and Temperature on Stability

DBNPA's stability is highly dependent on pH. It is most stable in acidic conditions. As the pH becomes more alkaline, it undergoes rapid hydrolysis, leading to its degradation. This is a double-edged sword: while it ensures the biocide does not persist in the environment, it must be accounted for in dosing strategies for alkaline water systems. Increased temperature also accelerates this degradation rate.

Impact of Reducing Agents and Other Chemical Incompatibilities

DBNPA is deactivated by strong reducing agents.[3] A common example is sodium bisulfite, which is often used to remove chlorine prior to reverse osmosis. If residual bisulfite is present, the DBNPA dose must be increased to compensate for the portion that will be consumed by it.[3] DBNPA is also incompatible with water containing ammonia or hydrogen sulfide.

Influence of UV Light Exposure

Exposure to ultraviolet (UV) light, including direct sunlight, will accelerate the degradation of DBNPA.[1] This is a key consideration for open systems like cooling tower basins and necessitates that DBNPA be stored in opaque containers and dosed in areas with minimal light exposure where possible.

Synergistic Effects with Other Biocides

In complex systems, DBNPA can be used in conjunction with other biocides to achieve enhanced control. It has shown synergistic effects when used with bromine-based oxidizing biocides.[6] This combination can improve microbial control and biofilm removal, especially under harsh water quality conditions.[6]

Section 5: Experimental Protocols for Efficacy Evaluation

Trustworthiness in the field comes from self-validating protocols. The goal of laboratory testing is not just to generate data, but to generate data that accurately predicts performance. The following protocols are designed to provide a robust framework for evaluating DBNPA's efficacy.

Rationale for Protocol Design

The choice of experimental design must reflect the end-use application. A time-kill assay is crucial for a fast-acting biocide like DBNPA, as it demonstrates the speed of kill. MIC/MBC testing establishes the minimum effective concentration. All testing should ideally be conducted using water and microbial isolates from the target industrial system to simulate real-world conditions of pH, temperature, and organic/inorganic load.

Protocol 1: Determination of Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

-

Prepare Inoculum: Culture the target microorganism(s) in a suitable liquid growth medium to achieve a logarithmic phase culture (e.g., 10⁶-10⁷ CFU/mL).

-

Prepare DBNPA Dilutions: Create a series of twofold dilutions of a DBNPA stock solution in the appropriate test medium (e.g., sterile system water). Include a no-biocide growth control.

-

Inoculation: Add a standardized volume of the microbial inoculum to each DBNPA dilution and the growth control. The final cell concentration should be approximately 10⁵ CFU/mL.

-

Incubation: Incubate the samples under conditions (temperature, time) relevant to the industrial application.

-

Determine MIC: Following incubation, visually inspect for turbidity. The MIC is the lowest concentration of DBNPA that shows no visible growth.

-

Determine MBC: Subculture a small aliquot from each clear tube (at and above the MIC) onto an agar plate free of biocide. Incubate the plates. The MBC is the lowest concentration that results in no microbial growth on the agar plate (e.g., ≥99.9% kill).

Protocol 2: Time-Kill Kinetic Assay

-

Prepare Test System: Add a predetermined concentration of DBNPA (e.g., the target application dose) to a flask containing a known volume of system water. Include a no-biocide control flask.

-

Inoculation: Inoculate both flasks with the target microorganism to a final concentration of ~10⁶ CFU/mL.

-

Sampling: At specified time intervals (e.g., 0, 5, 10, 30, 60 minutes), withdraw an aliquot from each flask.

-

Neutralization: Immediately transfer the aliquot into a solution containing a chemical neutralizer to stop the action of DBNPA. This is a critical self-validating step to ensure accurate results.

-

Enumeration: Perform serial dilutions of the neutralized samples and plate them on appropriate agar to determine the concentration of viable microorganisms (CFU/mL) at each time point.

-

Analysis: Plot the log₁₀ CFU/mL versus time to visualize the rate of kill.

Diagram: Workflow for Biocidal Efficacy Testing

Caption: A logical workflow for determining the effective concentration and kill rate of DBNPA.

Protocol 3: Analytical Quantification of DBNPA

Accurate quantification of the active ingredient is essential for quality control and for degradation studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for quantifying DBNPA in water samples. Detection at approximately 230 nm can achieve low detection limits (>0.1 mg/L).[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): For more complex matrices or when higher sensitivity is required, LC/MS/MS is the method of choice. It can accurately quantify DBNPA and its degradation products.[7] A validated method may involve monitoring for the [M-H]⁻ ions of DBNPA, which correspond to its various bromide isotopes (e.g., m/z 238.8, 240.8, 242.8).[8]

Section 6: Environmental Fate and Degradation

A significant advantage of DBNPA is its rapid degradation in aquatic environments, which prevents bioaccumulation and reduces its environmental impact.[3]

Hydrolysis and Photodegradation Pathways

DBNPA degrades primarily through two pathways:

-

Hydrolysis: In water, especially under neutral to alkaline pH, DBNPA hydrolyzes into several degradation products. The half-life is highly pH-dependent, ranging from approximately 24 hours at pH 7 to just 15 minutes at pH 9.

-

Photodegradation: DBNPA is susceptible to degradation by sunlight.[1] In the atmosphere, vapor-phase DBNPA is degraded by hydroxyl radicals with a half-life of about 8 days.[1]

Key Degradation Products

The degradation of DBNPA results in the formation of several smaller compounds. Depending on the pH and conditions, these can include dibromoacetonitrile (DBAN), dibromoacetic acid, bromoacetamide, 2-cyanoacetamide, and eventually carbon dioxide, ammonia, and bromide ions.[1]

Environmental Advantages of Rapid Degradation

The non-persistent nature of DBNPA is a key environmental benefit. Once its biocidal function is complete, it breaks down quickly, meaning that effluent discharges are less likely to contain active, harmful biocide, allowing for safe discharge even into sensitive water bodies.[4]

Section 7: A Senior Application Scientist's Perspective

In practice, DBNPA is a powerful tool in our microbial control arsenal, particularly distinguished by its rapid kill capability. It is the biocide of choice for situations demanding immediate results, such as controlling a system upset or for intermittent shock-dosing applications where a quick reduction in microbial load is needed before the chemical itself degrades.

The decision to use DBNPA should be based on a thorough understanding of the system's chemistry. Its susceptibility to degradation by high pH, reducing agents, and UV light are not weaknesses, but rather known chemical properties that must be engineered into a successful treatment program. For instance, in a high-pH cooling tower, a higher or more frequent dose may be required to counteract the rapid hydrolysis. Conversely, its rapid degradation is a significant asset for systems with strict discharge regulations.

Future research should continue to explore synergistic combinations of DBNPA with other biocides and delve deeper into its effectiveness against newly emerging and resistant microbial strains. As industries move towards more sustainable practices, the profile of a highly effective, non-persistent biocide like DBNPA will continue to be of critical importance.

References

-

DBNPA - Wikipedia. (n.d.). Wikipedia. [Link]

-

DBNPA - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

-

DBNPA - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

-

Simpson, J. V., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Biotechnology Letters. [Link]

-

DBNPA 20% - TECHNICAL BULLETIN. (n.d.). Chemform. [Link]

-

Simpson, J. V., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. ResearchGate. [Link]

-

Campa, C., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. International Journal of Molecular Sciences. [Link]

Sources

- 1. DBNPA - Wikipedia [en.wikipedia.org]

- 2. environex.net.au [environex.net.au]

- 3. dupont.com [dupont.com]

- 4. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]

- 5. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2 2-dibromo-3-nitrilo-propionamide (DBNPA) - IRO Water Treatment [irowater.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Mechanistic Action, and Application of 2,2-Dibromo-3-cyanopropionamide (DBNPA): A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of 2,2-Dibromo-3-cyanopropionamide (DBNPA), a fast-acting, non-oxidizing antimicrobial agent. The document chronicles its discovery and historical development, from its initial synthesis in the late 19th century to its widespread adoption in industrial and biotechnological applications. A detailed exploration of its chemical properties, synthesis, and mechanism of action is presented, with a focus on its electrophilic attack on microbial thiol-containing macromolecules. The guide further delves into its broad-spectrum antimicrobial efficacy, practical applications, and the emerging understanding of microbial resistance. This document is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of DBNPA.

Introduction and Historical Perspective

First synthesized in 1896, 2,2-Dibromo-3-cyanopropionamide (DBNPA) remained a laboratory curiosity for over half a century.[1] Its potential as a biologically active compound was not realized until 1947 when it was first utilized as a seed and plant fungicide.[1] However, it was in the early 1970s that DBNPA's potent and rapid antimicrobial properties garnered significant attention, leading to its registration as a pesticide in the United States in 1972.[1] This marked the beginning of its extensive use as a powerful biocide for controlling microbial contamination in a vast array of industrial processes, including papermaking, water cooling systems, and oil and gas extraction.[1] More recently, its efficacy has led to investigations into its use as a potential alternative to traditional antibiotics in applications such as bioethanol fermentation.[2]

Physicochemical Properties and Synthesis

DBNPA is a white to off-white crystalline solid with a mild antiseptic odor.[3] Key physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃H₂Br₂N₂O | [3] |

| Molar Mass | 241.87 g/mol | [3] |

| Melting Point | 122-125 °C | [3] |

| Water Solubility | 1.5 g/100 mL | [3] |

| Appearance | White to off-white crystalline solid | [3] |

Chemical Synthesis

The synthesis of DBNPA typically involves the bromination of cyanoacetamide. An established method involves reacting cyanoacetamide with bromine and an alkali metal bromate in a glycol solvent.[4] This in-situ process allows for the direct formation of DBNPA without the need for isolating the cyanoacetamide intermediate, which can be difficult to handle as a solid precipitate.

A common industrial synthesis pathway can be visualized as a two-step process:

Figure 1: A simplified reaction scheme for the synthesis of DBNPA.

Mechanism of Antimicrobial Action

DBNPA is a non-oxidizing biocide, distinguishing it from agents like chlorine. Its antimicrobial efficacy stems from its ability to act as a potent electrophile. The two bromine atoms on the central carbon create a significant electron deficiency, making this carbon a prime target for nucleophilic attack.

The primary mechanism of action involves the rapid and irreversible reaction of DBNPA with sulfur-containing nucleophiles within the microbial cell, particularly the sulfhydryl groups (-SH) of cysteine residues in proteins and glutathione.[3][5] This covalent modification leads to the inactivation of essential enzymes, disrupting critical metabolic pathways such as cellular respiration and energy production, ultimately resulting in rapid cell death.[6]

The proposed reaction with a thiol-containing protein is illustrated below:

Figure 2: Proposed reaction between DBNPA and a protein sulfhydryl group.

This targeted action on essential proteins explains the rapid biocidal effect of DBNPA, with reports indicating that the vast majority of microorganisms are killed within 5 to 10 minutes of exposure.[5]

Antimicrobial Spectrum and Efficacy

DBNPA exhibits a broad spectrum of activity against a wide range of microorganisms, including:

-

Bacteria: Effective against both Gram-positive and Gram-negative bacteria, including slime-forming and sulfate-reducing species.

-

Fungi: Demonstrates fungicidal activity against various yeasts and molds.

-

Algae: Controls the growth of various algal species.

Quantitative Efficacy: Time-Kill Kinetics

The hallmark of DBNPA's antimicrobial activity is its rapid rate of kill. Time-kill assays, which measure the reduction in a microbial population over time upon exposure to an antimicrobial agent, would demonstrate a significant log reduction in viable organisms within minutes of DBNPA application. For example, one study noted that DBNPA killed 3 log10 of lactic acid bacteria and nearly 3 log10 of total heterotrophic bacteria at a concentration of 100 mg/L.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of DBNPA against a specific microorganism can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of DBNPA that inhibits the visible growth of a microorganism.

Materials:

-

DBNPA stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Positive control (microorganism in broth without DBNPA).

-

Negative control (broth only).

Procedure:

-

Prepare serial two-fold dilutions of the DBNPA stock solution in the broth medium across the wells of the microtiter plate.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of DBNPA in which there is no visible growth.

Time-Kill Assay